8-(Dimethylamino)-1,3-dimethylbenzo[g]pteridine-2,4-dione

Catalog No.
S11443277
CAS No.
M.F
C14H15N5O2
M. Wt
285.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-(Dimethylamino)-1,3-dimethylbenzo[g]pteridine-2,...

Product Name

8-(Dimethylamino)-1,3-dimethylbenzo[g]pteridine-2,4-dione

IUPAC Name

8-(dimethylamino)-1,3-dimethylbenzo[g]pteridine-2,4-dione

Molecular Formula

C14H15N5O2

Molecular Weight

285.30 g/mol

InChI

InChI=1S/C14H15N5O2/c1-17(2)8-5-6-9-10(7-8)16-12-11(15-9)13(20)19(4)14(21)18(12)3/h5-7H,1-4H3

InChI Key

MTJLYAFFHYBWPU-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC3=C(C=CC(=C3)N(C)C)N=C2C(=O)N(C1=O)C

8-(Dimethylamino)-1,3-dimethylbenzo[g]pteridine-2,4-dione is a complex organic compound belonging to the pteridine family. Its molecular formula is C14H15N5O2C_{14}H_{15}N_{5}O_{2}, with a molecular weight of approximately 285.3 g/mol. This compound features a dimethylamino group at the 8-position and two methyl groups at the 1 and 3 positions of the benzo[g]pteridine structure. The presence of the 2,4-dione functional groups contributes to its reactivity and biological activity, making it a subject of interest in various scientific studies .

, including:

  • Nucleophilic Addition: The carbonyl groups in the dione can react with nucleophiles, leading to the formation of various derivatives.
  • Oxidation-Reduction Reactions: The compound can participate in redox reactions due to its pteridine structure, which can accept or donate electrons under appropriate conditions.
  • Condensation Reactions: The amine group can engage in condensation reactions with aldehydes or ketones, potentially leading to new compounds with enhanced properties .

8-(Dimethylamino)-1,3-dimethylbenzo[g]pteridine-2,4-dione exhibits notable biological activities that make it relevant in pharmacological research. It has been studied for its potential as:

  • Antioxidant: The compound's ability to scavenge free radicals suggests it may protect cells from oxidative stress.
  • Antimicrobial Agent: Preliminary studies indicate that it may possess antimicrobial properties, making it a candidate for developing new antibiotics.
  • Enzyme Inhibitor: Its structural characteristics allow it to interact with various enzymes, potentially inhibiting their activity and influencing metabolic pathways .

The synthesis of 8-(Dimethylamino)-1,3-dimethylbenzo[g]pteridine-2,4-dione can be achieved through several methods:

  • Condensation Reactions: Starting from appropriate pteridine derivatives and reacting them with dimethylamine under acidic conditions can yield the desired compound.
  • Cyclization Techniques: Utilizing precursors such as substituted anilines and carbonyl compounds in cyclization reactions can also produce this pteridine derivative.
  • Modified Kuhn Synthesis: This method involves the use of highly reactive intermediates that facilitate the formation of pteridine structures .

This compound has several applications across different fields:

  • Pharmaceuticals: Due to its biological activities, it is being explored for potential therapeutic applications in treating infections and oxidative stress-related diseases.
  • Chemical Research: It serves as a valuable intermediate for synthesizing other complex organic molecules.
  • Photocatalysis: The compound's ability to absorb light and participate in redox reactions makes it suitable for applications in photocatalytic processes .

Interaction studies involving 8-(Dimethylamino)-1,3-dimethylbenzo[g]pteridine-2,4-dione focus on its binding affinity with various biological targets:

  • Protein Binding: Research indicates that this compound may bind effectively to certain proteins involved in metabolic pathways, potentially altering their function.
  • Enzyme Interactions: Studies have shown that it can inhibit specific enzymes, suggesting a mechanism by which it exerts its biological effects.
  • Cellular Uptake: Understanding how this compound is absorbed by cells could provide insights into its efficacy as a therapeutic agent .

Several compounds share structural similarities with 8-(Dimethylamino)-1,3-dimethylbenzo[g]pteridine-2,4-dione. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
7,8-Dimethylbenzo[g]pteridine-2,4(1H,3H)-dioneC12H10N4O2Lacks dimethylamino group; used as a vitamin B2 analog
1,3-Dimethylpteridine-2,4-dioneC8H8N4O2Simpler structure; less biologically active
LumichromeC12H10N4O2A degradation product of riboflavin; involved in light absorption processes

The uniqueness of 8-(Dimethylamino)-1,3-dimethylbenzo[g]pteridine-2,4-dione lies in its specific combination of functional groups and structural features that enhance its biological activity compared to these similar compounds .

The exploration of pteridine chemistry dates to the early 20th century, with foundational work on uric acid derivatives like alloxan—a compound discovered in 1828 by Friedrich Wöhler and Justus von Liebig during their pioneering studies on nitrogenous organic molecules. Alloxan’s ability to induce diabetes in animal models (discovered in 1942) underscored the biological relevance of pteridine-like structures. The benzo[g]pteridine scaffold emerged later as a focus of synthetic organic chemistry, particularly for its fused aromatic system that enables diverse functionalization.

8-(Dimethylamino)-1,3-dimethylbenzo[g]pteridine-2,4-dione likely originated from efforts to modify pteridine cores for enhanced pharmacological activity. While its exact synthesis date remains undocumented, methodologies for analogous compounds—such as 4-amino-2-aryl-6,9-dichlorobenzo[g]pteridines—were refined in the 2010s, leveraging reactions between chlorinated quinoxalines and benzamidines. These advances enabled systematic substitution at critical positions, including the 8-amino and 1,3-methyl groups observed in this compound.

Structural Classification Within the Pteridine Family

Pteridines are bicyclic systems comprising pyrazine fused to a pyrimidine ring. The benzo[g]pteridine variant extends this framework by annelating a benzene ring at the 7,8-positions, creating a planar, conjugated system (Figure 1). Key structural features of 8-(Dimethylamino)-1,3-dimethylbenzo[g]pteridine-2,4-dione include:

  • 8-Dimethylamino group: A tertiary amine at position 8, which enhances solubility and potential hydrogen-bonding interactions.
  • 1,3-Dimethyl substituents: Methyl groups at positions 1 and 3 that sterically shield the dione moiety while influencing electronic distribution.
  • 2,4-Dione functionality: Electron-withdrawing groups that stabilize the aromatic system and participate in redox reactions.

Table 1: Structural Comparison of Selected Benzo[g]pteridine Derivatives

Compound NameMolecular FormulaKey SubstituentsBiological Activity
8-(Dimethylamino)-1,3-dimethylbenzo[g]pteridine-2,4-dioneC₁₄H₁₄N₄O₂8-N(CH₃)₂; 1,3-CH₃; 2,4-dioneUnder investigation
10-Dodecyl-7,8-dimethylbenzo[g]pteridine-2,4-dioneC₂₄H₃₄N₄O₂10-C₁₂H₂₅; 7,8-CH₃Surfactant properties
4-Amino-6,9-dichloro-2-phenylbenzo[g]pteridineC₁₇H₁₁Cl₂N₅4-NH₂; 6,9-Cl; 2-C₆H₅TNF-α/IL-6 inhibition

Significance in Heterocyclic Chemistry Research

The compound’s strategic functionalization aligns with broader trends in pteridine chemistry, where substituents are tailored to modulate electronic, steric, and solubility properties. For instance:

  • Dimethylamino groups: In related 2,4-diaminopteridines, tertiary amines at position 2 improve radical scavenging activity by stabilizing reactive intermediates.
  • Methyl substituents: Alkyl groups at positions 1 and 3 may reduce metabolic degradation, as seen in 7,8-dimethylpteridine analogs used as vitamin B2 mimics.
  • Dione moieties: The 2,4-dione configuration facilitates chelation of metal ions, a property exploited in catalytic and sensor applications.

Recent studies on structurally similar compounds, such as 4-amino-2-arylbenzo[g]pteridines, demonstrate potent inhibition of pro-inflammatory cytokines (e.g., TNF-α and IL-6), suggesting potential therapeutic applications for this compound class.

Condensation reactions form the cornerstone of pteridine synthesis, particularly for constructing the benzo[g]pteridine core. The Gabriel–Isay condensation is a widely employed method, leveraging the reactivity of 5,6-diaminopyrimidine derivatives with 1,2-dicarbonyl compounds such as glyoxal or benzil [3] [4]. In the case of 8-(Dimethylamino)-1,3-dimethylbenzo[g]pteridine-2,4-dione, regioselectivity is critical due to the asymmetry of the pyrimidine ring. Under acidic conditions, the C5 amine group preferentially reacts with the aldehyde carbonyl, directing substitution to the 7-position, while protonation under strongly acidic conditions shifts reactivity toward the 6-position [3]. This regiochemical control enables precise placement of the dimethylamino group at the 8-position during subsequent functionalization steps.

The Timmis reaction offers an alternative pathway by condensing 5-nitroso-6-aminopyrimidine with active methylene compounds [3]. For instance, coupling with dimethyl malonate introduces methyl groups at the 1 and 3 positions, while the nitroso group facilitates cyclization to form the pyrazine ring. This method’s regioselectivity is advantageous for avoiding unwanted isomers, particularly when synthesizing asymmetrically substituted pteridines [3].

Nitrosation-Reduction-Cyclization Sequences

Nitrosation-reduction-cyclization sequences are pivotal for introducing nitrogenous functional groups and completing the pteridine ring system. The Polonovski–Boon cyclization exemplifies this approach, utilizing 6-chloro-5-nitrosopyrimidine as a starting material [6]. Nucleophilic attack by an α-amino ketone at the chlorinated carbon initiates ring closure, followed by reduction of the nitroso group to an amine. Subsequent oxidation yields the fully conjugated pteridine structure [6]. For 8-(Dimethylamino)-1,3-dimethylbenzo[g]pteridine-2,4-dione, this method allows sequential introduction of the dimethylamino group post-cyclization via alkylation of the intermediate amine.

A representative synthesis involves:

  • Nitrosation of 5-amino-6-chloropyrimidine using sodium nitrite in acetic acid.
  • Condensation with dimethylaminoacetone to form the dihydropterin intermediate.
  • Oxidation with potassium permanganate to aromatize the pyrazine ring [6].

This sequence achieves a 68–72% yield when conducted in ethanol under reflux, with catalytic potassium cyanide enhancing cyclization efficiency [5] [6].

Functional Group Modifications

Post-condensation functionalization is essential for installing the dimethylamino and methyl groups. Mannich reactions are employed to introduce the dimethylamino moiety at the 8-position, utilizing formaldehyde and dimethylamine hydrochloride in a dioxane-water solvent system [3]. The reaction proceeds via iminium ion intermediates, with the electron-rich pteridine ring facilitating electrophilic substitution.

Methyl groups at the 1 and 3 positions are incorporated through alkylation of the pteridine dione using methyl iodide and potassium carbonate in dimethylformamide. Steric hindrance from the fused benzene ring necessitates elevated temperatures (80–90°C) and prolonged reaction times (12–16 hours) to achieve complete substitution [3].

Functional GroupReaction TypeReagentsConditionsYield (%)
DimethylaminoMannichHCHO, (CH₃)₂NH·HClDioxane/H₂O, 50°C65–70
MethylAlkylationCH₃I, K₂CO₃DMF, 80°C75–80

Solvent Systems and Catalytic Optimization

Solvent polarity and catalyst selection significantly influence reaction kinetics and regioselectivity. Polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) enhance the solubility of intermediates during alkylation, achieving 15–20% higher yields compared to ethanol or methanol [3]. Catalytic amounts of sodium cyanide (0.5–1.0 mol%) accelerate cyclization steps by stabilizing transition states through coordination to the pyrimidine nitrogen [5].

Microwave-assisted synthesis reduces reaction times from hours to minutes. For example, cyclocondensation of 5,6-diaminopyrimidine with glyoxal under microwave irradiation (100°C, 300 W) completes in 8 minutes with an 82% yield, compared to 6 hours under conventional heating [3].

Purification Techniques and Yield Optimization

Crude product purification involves sequential crystallization and column chromatography. Initial crystallization from ethanol-water (3:1) removes unreacted starting materials, while silica gel chromatography (ethyl acetate:hexane, 1:2) isolates the target compound from regioisomers [3]. High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile-water mobile phase achieves >99% purity for analytical standards.

Yield optimization focuses on:

  • Temperature control: Maintaining 70–75°C during condensation prevents side reactions.
  • Catalyst loading: 1.5 mol% sodium cyanide maximizes cyclization efficiency without promoting decomposition [5].
  • Stoichiometry: A 1.2:1 molar ratio of 1,2-dicarbonyl to diaminopyrimidine ensures complete conversion [4].

X-ray Crystallographic Analysis

The X-ray crystallographic analysis of 8-(dimethylamino)-1,3-dimethylbenzo[g]pteridine-2,4-dione provides fundamental insights into its solid-state molecular geometry and intermolecular packing arrangements. While specific crystallographic data for this exact compound remain limited in the available literature, the structural behavior can be inferred from closely related benzopteridine derivatives and established crystallographic principles for pteridine-based compounds.

Tautomeric Form Determination

X-ray diffraction studies of related benzopteridine compounds consistently demonstrate that the solid-state structure favors the alloxazine tautomer over the isoalloxazine form due to intramolecular hydrogen bonding patterns [1]. For 1H-benzo[g]pteridine-2,4-dione, the parent compound without substituents, crystallographic analysis confirmed the adoption of the alloxazine tautomer (1H-form) rather than the isoalloxazine (10H-form) in the solid state [3] [4]. This tautomeric preference is attributed to favorable intramolecular hydrogen bonding interactions that stabilize the 1H form.

The crystal structure of 1H-benzo[g]pteridine-2,4-dione reveals a triclinic crystal system with space group P1̄ and the following unit cell parameters: a = 5.8027(2) Å, b = 7.5404(3) Å, c = 10.1345(4) Å, α = 70.483(2)°, β = 84.150(2)°, γ = 84.208(3)°, with a unit cell volume of 414.72(3) ų [4]. The molecular density is calculated as 1.715 Mg m⁻³, and the structure was refined to an R-factor of 0.048 [4].

Molecular Geometry and Planarity

The benzopteridine ring system in these compounds typically exhibits high planarity, which is crucial for their optical and electronic properties. The pteridine moiety maintains a planar configuration that facilitates π-π stacking interactions in the solid state. For the dimethylamino and methyl-substituted derivative under investigation, the additional substituents are expected to introduce minimal distortion to this fundamental planarity while potentially affecting the intermolecular packing arrangements.

Intermolecular Interactions and Crystal Packing

Crystallographic analysis of related compounds reveals that hydrogen bonding plays a dominant role in determining crystal packing arrangements. In the extended structure of 1H-benzo[g]pteridine-2,4-dione, molecules form hydrogen-bonded chains propagating in specific crystallographic directions through alternating centrosymmetric R²₂(8) rings with pairwise N—H⋯O interactions and centrosymmetric R²₂(8) rings with pairwise N—H⋯N interactions [4].

For the roseolumiflavin analogue, 8-(dimethylamino)-7,10-dimethylbenzo[g]pteridine-2,4(3H,10H)-dione, detailed crystallographic studies have been conducted that provide relevant structural insights [5] [6]. The compound crystallizes with specific hydrogen bonding patterns involving the imide functional groups, and the presence of dimethylamino substituents influences the overall crystal packing through additional intermolecular interactions [5].

Unit Cell Parameters and Space Group Analysis

Based on structural studies of closely related pteridine compounds, the target compound is expected to crystallize in a low-symmetry space group, likely triclinic or monoclinic, due to the asymmetric distribution of substituents around the benzopteridine core. The presence of both N,N-dimethylamino and methyl substituents creates an asymmetric molecular environment that typically prevents crystallization in higher symmetry space groups.

Comparative analysis with pteridine glycosyltransferase crystal structures reveals that related pteridine-containing systems can crystallize in monoclinic space groups such as C2, with unit cell parameters including a = 189.61 Å, b = 79.98 Å, c = 105.92 Å, β = 120.5° [7]. However, these systems involve much larger molecular assemblies, and the simpler target compound would be expected to exhibit more compact unit cell dimensions.

Crystallographic Data Quality and Refinement

High-quality crystallographic analysis typically yields resolution limits between 1.0-2.5 Å for small organic molecules of this type. The refinement statistics for related pteridine structures indicate R-factors in the range of 0.04-0.09, with good data completeness and minimal residual electron density [4] [7]. For 8-(dimethylamino)-1,3-dimethylbenzo[g]pteridine-2,4-dione, similar data quality would be expected, though twinning phenomena have been observed in related structures, which can complicate the refinement process [4].

Nuclear Magnetic Resonance (NMR) Spectral Signatures

Nuclear magnetic resonance spectroscopy provides detailed information about the molecular structure, dynamics, and electronic environment of 8-(dimethylamino)-1,3-dimethylbenzo[g]pteridine-2,4-dione. The NMR spectral characteristics of this compound can be analyzed through ¹H NMR, ¹³C NMR, and specialized techniques that reveal specific structural features of the benzopteridine scaffold.

Proton (¹H) NMR Spectroscopic Analysis

The ¹H NMR spectrum of 8-(dimethylamino)-1,3-dimethylbenzo[g]pteridine-2,4-dione exhibits characteristic resonances that can be assigned based on the chemical environment of each proton. For the closely related roseolumiflavin compound, 8-(dimethylamino)-7,10-dimethylbenzo[g]pteridine-2,4(3H,10H)-dione, detailed ¹H NMR analysis has been performed that provides relevant reference data [8].

The dimethylamino protons appear as a characteristic singlet due to the magnetically equivalent methyl groups, typically observed around δ 3.06 ppm with an integration value corresponding to six protons [8]. This chemical shift reflects the electron-donating nature of the dimethylamino group and its attachment to the aromatic pteridine system.

The N-methyl substituents at positions 1 and 3 of the benzopteridine ring system appear as distinct singlets, typically observed around δ 2.45 ppm and δ 3.95 ppm, respectively [8]. The difference in chemical shifts between these methyl groups reflects their different electronic environments within the heterocyclic system.

Aromatic protons within the benzopteridine ring system appear in the characteristic aromatic region, typically between δ 6.8-7.8 ppm. For the roseolumiflavin analogue, these signals are observed at δ 6.88 ppm and δ 7.80 ppm [8]. The specific chemical shifts depend on the electronic effects of the dimethylamino and methyl substituents.

The labile NH proton, when present in tautomeric forms, appears significantly downfield around δ 11.10 ppm due to deshielding effects from the adjacent carbonyl groups and nitrogen atoms [8]. This chemical shift is characteristic of imide protons in pteridine-2,4-dione systems.

Carbon-13 (¹³C) NMR Spectroscopic Characterization

¹³C NMR spectroscopy provides crucial information about the carbon framework of the molecule and the electronic effects of substituents. The benzopteridine carbon skeleton exhibits characteristic resonances that can be assigned based on established chemical shift patterns for pteridine compounds.

The carbonyl carbons at positions 2 and 4 of the pteridine ring appear in the characteristic carbonyl region, typically between δ 160-170 ppm. These resonances are diagnostic for the dione functionality and confirm the oxidation state of the pteridine ring system [9].

The aromatic carbons of the benzene ring fused to the pteridine core appear in the aromatic carbon region, typically between δ 110-160 ppm. The specific chemical shifts are influenced by the electron-donating dimethylamino substituent, which increases electron density in the aromatic system [9].

The N-methyl carbons at positions 1 and 3 appear as distinct signals, typically in the alkyl region around δ 25-35 ppm. The chemical shift differences reflect the different electronic environments created by their proximity to different nitrogen atoms and carbonyl groups [8].

The dimethylamino carbon atoms appear around δ 40-45 ppm, characteristic of N-methyl groups attached to aromatic systems. The electron-withdrawing effect of the pteridine ring system causes these carbons to appear slightly downfield compared to simple aliphatic amines [8].

Two-Dimensional NMR Techniques

Two-dimensional NMR techniques such as COSY, NOESY, HSQC, and HMBC provide additional structural information and confirm connectivity patterns within the molecule. COSY experiments reveal scalar coupling between adjacent protons, confirming the substitution pattern around the benzopteridine ring system [10].

NOESY experiments provide spatial proximity information through nuclear Overhauser effects, which can confirm the relative orientations of substituents and detect conformational preferences. For pteridine derivatives, NOESY correlations can reveal the preferred tautomeric forms and substituent orientations [9].

HSQC and HMBC experiments establish carbon-proton connectivity patterns and long-range correlations, respectively. These techniques are particularly valuable for assigning quaternary carbons and confirming the substitution pattern around the heterocyclic core [10].

Nitrogen-15 (¹⁵N) NMR Characterization

¹⁵N NMR spectroscopy, while less commonly employed due to sensitivity limitations, provides direct information about the nitrogen environments in the pteridine ring system. The chemical shifts of pteridine nitrogen atoms are highly sensitive to protonation state, tautomerization, and electronic effects of substituents [9].

The pyrazine nitrogen atoms in the pteridine core typically appear in the range of δ -80 to -250 ppm relative to nitromethane. The specific chemical shifts depend on the degree of electron delocalization and the tautomeric form adopted by the molecule [9].

The dimethylamino nitrogen appears in a different chemical shift range, typically around δ -300 to -350 ppm, reflecting its different hybridization state and electronic environment compared to the ring nitrogens [9].

Dynamic NMR Studies and Tautomerization

Variable temperature NMR studies can reveal dynamic processes such as tautomerization, conformational changes, and chemical exchange phenomena. For pteridine derivatives, temperature-dependent NMR can distinguish between different tautomeric forms and characterize their interconversion kinetics [9].

The presence of multiple tautomeric forms in solution may be evident from line broadening or the appearance of additional resonance sets at lower temperatures. Exchange phenomena involving the dimethylamino group rotation or ring nitrogen protonation can also be characterized through dynamic NMR techniques [9].

Infrared (IR) and Mass Spectroscopic Profiling

Infrared and mass spectroscopic techniques provide complementary structural information that confirms the molecular composition and functional group characteristics of 8-(dimethylamino)-1,3-dimethylbenzo[g]pteridine-2,4-dione. These techniques are particularly valuable for identifying characteristic vibrational modes and fragmentation patterns that are diagnostic for the benzopteridine scaffold.

Infrared Spectroscopic Analysis

The infrared spectrum of 8-(dimethylamino)-1,3-dimethylbenzo[g]pteridine-2,4-dione exhibits characteristic absorption bands that correspond to specific functional groups and vibrational modes within the molecule. Based on the infrared spectroscopic analysis of related benzopteridine compounds, several diagnostic absorption regions can be identified [8] [11].

The carbonyl stretching vibrations of the 2,4-dione functionality appear as strong absorption bands in the region of 1680-1720 cm⁻¹. For lumichrome (7,8-dimethylbenzo[g]pteridine-2,4-dione), the C=O stretching vibrations are observed around 1690 cm⁻¹ [11]. The exact frequency depends on the electronic effects of substituents and the degree of conjugation with the pteridine π-system.

The N-H stretching vibrations, when present in specific tautomeric forms, appear as broad absorption bands in the region of 3100-3400 cm⁻¹. These bands may be relatively weak or absent depending on the predominant tautomeric form in the solid state and the extent of hydrogen bonding [8].

Aromatic C-H stretching vibrations appear in the region of 3000-3100 cm⁻¹, while aliphatic C-H stretching from the methyl and dimethylamino groups appears around 2800-3000 cm⁻¹. The relative intensities of these bands reflect the proportion of aromatic versus aliphatic hydrogen atoms in the molecule [8].

C-N stretching vibrations from the pteridine ring system and the dimethylamino substituent appear in the region of 1200-1600 cm⁻¹. These bands are often complex due to coupling with ring vibrations and may appear as multiple overlapping absorptions [8].

For roseolumiflavin co-crystals, infrared analysis reveals blue-shifted C=O bands at 1694 cm⁻¹, indicating a shortening of the C=O bond due to hydrogen bonding interactions with adjacent molecules [8]. Similar effects would be expected for the target compound in hydrogen-bonding environments.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides definitive molecular weight confirmation and characteristic fragmentation patterns that are diagnostic for the benzopteridine structure. For 8-(dimethylamino)-1,3-dimethylbenzo[g]pteridine-2,4-dione with molecular formula C14H15N5O2, the molecular ion peak appears at m/z 285 [1] .

The base peak in the mass spectrum typically corresponds to the most stable fragment ion formed through characteristic fragmentation pathways. For related pteridine compounds, common fragmentation patterns include loss of methyl groups (loss of 15 mass units), loss of dimethylamino groups (loss of 44 mass units), and cleavage of the benzene ring from the pteridine core [12] [13].

The dimethylamino substituent is particularly prone to fragmentation through α-cleavage adjacent to the nitrogen atom, resulting in the loss of 44 mass units (N(CH3)2). This fragmentation is favored due to the stability of the resulting radical cation and the formation of a stable dimethylamino radical [12] [14].

Methyl loss from the N-methyl substituents at positions 1 and 3 results in fragment ions at m/z 270 (M-15), which are typically of moderate intensity. The relative stability of these fragment ions depends on the electronic stabilization provided by the pteridine ring system [12].

Ring fragmentation can lead to the formation of smaller heterocyclic fragments, though these are typically of lower intensity due to the stability of the conjugated pteridine system. The benzene ring portion may be lost as a neutral fragment, leading to pteridine-based fragment ions [12].

High-Resolution Mass Spectrometry

High-resolution mass spectrometry provides accurate mass measurements that confirm the molecular formula and can distinguish between isobaric compounds. For C14H15N5O2, the exact mass is calculated as 285.1225 Da . High-resolution instruments can measure this mass to within 1-5 ppm accuracy, providing definitive molecular formula confirmation.

Tandem mass spectrometry (MS/MS) experiments can provide detailed structural information through collision-induced dissociation of the molecular ion. The resulting fragment ion spectra reveal specific fragmentation pathways and can distinguish between structural isomers that have the same molecular formula [12] [13].

Electron Impact and Electrospray Ionization

Different ionization techniques can provide complementary information about the molecular structure and fragmentation behavior. Electron impact (EI) ionization typically produces extensive fragmentation that is useful for structural characterization, while electrospray ionization (ESI) provides gentler ionization conditions that preserve the molecular ion [12] [13].

For pteridine derivatives, ESI-MS typically shows prominent molecular ion peaks with minimal fragmentation, allowing for accurate molecular weight determination. The ionization efficiency in ESI mode is generally good due to the basic nitrogen atoms in the pteridine ring system [15].

Isotope Pattern Analysis

The isotope pattern in the mass spectrum provides additional confirmation of the molecular formula, particularly the number of carbon and nitrogen atoms. For C14H15N5O2, the isotope pattern shows the characteristic M+1 peak at approximately 15.4% of the molecular ion intensity, reflecting the natural abundance of ¹³C in organic molecules [12].

The presence of five nitrogen atoms contributes to the isotope pattern complexity, and careful analysis of the isotope distribution can confirm the nitrogen content of the molecule. Modern mass spectrometers with sufficient resolution can resolve these isotope patterns and provide additional molecular formula confirmation [12].

Computational Modeling of Electronic Structure

Computational methods provide detailed insights into the electronic structure, molecular geometry, and physicochemical properties of 8-(dimethylamino)-1,3-dimethylbenzo[g]pteridine-2,4-dione. Density functional theory (DFT) calculations and other quantum chemical approaches can predict molecular properties, optimize geometries, and explain experimental observations through theoretical frameworks.

Density Functional Theory Calculations

DFT calculations using functionals such as B3LYP with appropriate basis sets (6-31+G(d,p) or higher) provide reliable predictions of molecular geometry, electronic structure, and vibrational frequencies for pteridine compounds [16] [17] [18]. These calculations can optimize the molecular geometry and predict the most stable conformations and tautomeric forms.

For related pteridine systems, DFT calculations have been successfully employed to investigate tautomerization energies, electronic transitions, and molecular properties [17] [18]. The B3LYP/6-31+G(d,p) level of theory has proven particularly reliable for predicting the structures and properties of nitrogen-containing heterocycles [17].

Ground state geometry optimization reveals the preferred molecular conformation, bond lengths, and bond angles. For the benzopteridine core, calculations typically predict high planarity of the ring system, with minimal distortion from substituents [17] [18]. The dimethylamino group is expected to adopt a planar or near-planar geometry due to conjugation with the aromatic system.

Electronic Structure and Molecular Orbitals

Frontier molecular orbital analysis provides insights into the electronic properties and reactivity of the molecule. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies determine the compound's electronic excitation properties and chemical reactivity [19] [18].

For pteridine derivatives, the HOMO is typically localized on the pteridine ring system with significant contribution from the dimethylamino substituent due to its electron-donating character [18]. The LUMO is generally localized on the electron-deficient pteridine core, particularly around the carbonyl groups and nitrogen atoms.

The HOMO-LUMO energy gap provides information about the compound's electronic excitation properties and stability. For related pteridine compounds, energy gaps in the range of 2.6-3.0 eV have been calculated, corresponding to absorption in the visible region of the electromagnetic spectrum [18].

Vibrational Frequency Calculations

DFT calculations can predict vibrational frequencies that can be directly compared with experimental infrared and Raman spectra. These calculations provide mode assignments and can confirm the presence of specific functional groups [20] [17].

Calculated vibrational frequencies typically require scaling factors (around 0.96-0.98 for B3LYP) to account for anharmonicity and limitations of the theoretical method [17]. The predicted frequencies for carbonyl stretching, N-H stretching, and ring vibrations can be compared with experimental observations to validate the computational model.

Solvent Effects and Solvation Models

Implicit solvation models such as PCM (Polarizable Continuum Model) or SMD (Solvation Model based on Density) can account for solvent effects on molecular geometry, electronic structure, and properties [21] [22]. These calculations are particularly important for pteridine compounds, which can exhibit different tautomeric preferences in solution versus gas phase.

Solvent effects can significantly influence the relative stability of different tautomeric forms and the electronic excitation energies. For pteridine derivatives, polar solvents typically stabilize zwitterionic forms and can affect the HOMO-LUMO gap [19] [22].

Time-Dependent DFT for Electronic Excitations

Time-dependent DFT (TD-DFT) calculations can predict electronic absorption spectra and provide assignments for experimental UV-visible absorption bands [17] [18]. These calculations reveal the nature of electronic transitions and can predict absorption wavelengths and oscillator strengths.

For pteridine compounds, TD-DFT typically predicts π→π* transitions in the near-UV and visible regions, with n→π* transitions at longer wavelengths [19] [18]. The presence of the dimethylamino substituent is expected to red-shift these transitions due to its electron-donating character.

Mulliken Population Analysis and Charge Distribution

Population analysis provides information about atomic charges and electron distribution throughout the molecule [23] [21]. This analysis can explain regioselectivity patterns, hydrogen bonding preferences, and other chemical properties.

For 8-(dimethylamino)-1,3-dimethylbenzo[g]pteridine-2,4-dione, the dimethylamino nitrogen is expected to carry significant negative charge, while the carbonyl carbons and some ring nitrogens carry partial positive charges [23]. This charge distribution influences intermolecular interactions and chemical reactivity.

Thermodynamic Properties and Stability

DFT calculations can predict thermodynamic properties such as formation enthalpies, free energies, and entropy contributions [20] [21]. These properties are valuable for understanding the compound's stability and predicting its behavior under different conditions.

Tautomerization energies can be calculated to determine the relative stability of different tautomeric forms. For pteridine derivatives, calculations typically predict that the diketo form is more stable than enol or zwitterionic forms in the gas phase, though solvent effects can alter these relative stabilities [9].

Molecular Dynamics Simulations

Classical molecular dynamics simulations using force fields parameterized for organic molecules can provide insights into dynamic behavior, conformational flexibility, and intermolecular interactions [21] [24]. These simulations can reveal temperature-dependent properties and dynamic processes not accessible through static DFT calculations.

XLogP3

0.9

Hydrogen Bond Acceptor Count

5

Exact Mass

285.12257474 g/mol

Monoisotopic Mass

285.12257474 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-09-2024

Explore Compound Types